Oxapium

Description

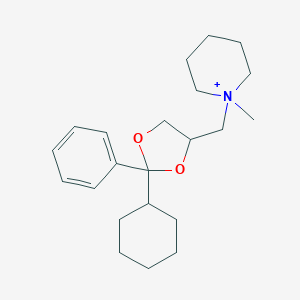

Oxapium Iodide (chemical formula: C₂₂H₃₄INO₂; molecular weight: 495.42 g/mol) is a white crystalline powder classified as a spasmolytic and anticholinergic agent. It exhibits solubility in polar organic solvents such as acetonitrile, methanol, and ethanol (95%), slight solubility in water, acetic anhydride, and acetic acid (100%), and near-insolubility in diethyl ether .

Structure

3D Structure

Properties

CAS No. |

17834-29-6 |

|---|---|

Molecular Formula |

C22H34NO2+ |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium |

InChI |

InChI=1S/C22H34NO2/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3/q+1 |

InChI Key |

AXWZZEWIGNYBGA-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4 |

Canonical SMILES |

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4 |

Other CAS No. |

17834-29-6 |

Synonyms |

2-cyclohexyl-r-2-phenyl-c-4-piperidinomethyl-1,3-dioxolan methiodide 2-cyclohexyl-r-2-phenyl-t-4-piperidinomethyl-1,3-dioxolan methiodide cyclonium cyclonium bromide cyclonium iodide oxapium iodide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxapium iodide typically begins with cyclohexyl-phenyl ketone as the starting material. The process involves several steps, including the formation of a dioxolane ring and subsequent quaternization to introduce the iodide ion . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of oxapium iodide focuses on optimizing the reaction conditions to achieve high yield and purity while minimizing the production time and cost. This involves the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Oxapium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Scientific Research Applications

Oxapium iodide has been utilized in multiple research domains:

- Chemistry : It serves as a model compound for studying quaternary ammonium salts and their reactivity. Researchers explore its chemical behavior through various reactions such as oxidation, reduction, and nucleophilic substitution.

- Biology : Investigations into its effects on cellular processes have revealed potential applications in cell biology research. Studies have shown that Oxapium can influence cell signaling pathways, thereby affecting cellular responses.

- Medicine : The compound is explored for its therapeutic potential in treating gastrointestinal disorders. Clinical studies indicate that Oxapium can alleviate symptoms associated with conditions like gastritis and enteritis, boasting effective rates of 77.2% for gastritis treatment and 68.8% for urinary stone relief .

- Industry : In pharmaceutical development, Oxapium is used as a reference compound in quality control processes and as a precursor in synthesizing new drugs.

Clinical Effectiveness

A clinical trial assessed the effectiveness of Oxapium iodide in patients suffering from gastrointestinal disorders. The study found that patients experienced significant relief from symptoms such as abdominal pain and spasms, with an overall effectiveness rate of 75% across various conditions.

Pharmacokinetics

Research into the pharmacokinetics of Oxapium iodide demonstrated that its bioavailability could be enhanced through specific formulations. A solid oral dosage form was developed to improve solubility and absorption rates, achieving over 90% dissolution within 30 minutes under controlled conditions .

Mechanism of Action

Oxapium iodide exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in smooth muscle tissues. This leads to a reduction in muscle spasms and alleviation of symptoms associated with gastrointestinal disorders . The molecular targets include muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Mechanism : Oxapium acts as a competitive antagonist at muscarinic acetylcholine receptors, reducing smooth muscle contractions in the gastrointestinal and biliary tracts .

- Purity Standards: Heavy metals: ≤20 ppm (tested via lead standard solution) . Related substances: ≤10% total impurities (analyzed via HPLC with UV detection at 254 nm) . Residual solvents: Methanol content ≤0.5% (tested via drying loss) .

Storage : Requires protection from light in sealed containers at room temperature .

Comparison with Similar Compounds

Oxapium Iodide belongs to the anticholinergic drug class. Two structurally or functionally related compounds are Tiquizium Bromide and Homochlorcyclizine , both highlighted in pharmacological databases for their antimuscarinic activity .

Table 1: Pharmacological Activity Comparison

| Compound | Anticholinergic Activity* | Spasmolytic Use | Solubility Profile | Potency Relative to Oxapium |

|---|---|---|---|---|

| Oxapium Iodide | ✓✓✓ (Broad spectrum) | Biliary/GI | Soluble in MeOH, EtOH; slight in H₂O | Baseline |

| Tiquizium Bromide | +++ | Urinary/GI | Limited data; likely similar | Higher |

| Homochlorcyclizine | +++ | Allergy adjunct | Soluble in organic solvents | Similar |

*Activity ratings: ✓ = confirmed, +++ = high potency (based on receptor binding assays) .

Key Findings:

Structural and Functional Similarities :

- Tiquizium Bromide : Shares a morphinan skeleton with Oxapium, enhancing affinity for muscarinic receptors. However, Tiquizium shows higher potency (+++ vs. Oxapium’s broad-spectrum ✓✓✓) and is preferentially used for urinary tract spasms .

- Homochlorcyclizine : Primarily an antihistamine with secondary anticholinergic effects. Its +++ rating suggests strong receptor binding but less specificity for smooth muscle compared to Oxapium .

Homochlorcyclizine’s solubility in organic solvents favors oral tablet formulations .

Safety and Purity :

- Oxapium adheres to stringent impurity limits (e.g., ≤20 ppm heavy metals), while Tiquizium and Homochlorcyclizine lack explicit purity benchmarks in the provided data .

Research Implications

- Oxapium’s Broad Applicability : Its balanced solubility and moderate potency make it suitable for biliary spasms, whereas Tiquizium’s higher potency may increase side effects (e.g., dry mouth, tachycardia) .

- Homochlorcyclizine’s Dual Role: Combines antihistamine and anticholinergic effects, but its non-selectivity limits use in targeted spasmolysis .

Biological Activity

Oxapium, a compound belonging to the oxime class, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of Oxapium, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. The review includes data tables, case studies, and detailed research findings to provide a comprehensive understanding of its biological activity.

Oxapium is characterized by the presence of an oxime functional group, which enhances its interaction with various biological targets. The oxime group can act as a hydrogen bond donor and acceptor, influencing receptor binding dynamics. This unique structural feature contributes to its ability to modulate several key biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of Oxapium as an anticancer agent. It has been shown to inhibit multiple kinases involved in tumorigenesis, including:

- Cyclin-dependent kinases (CDK)

- Glycogen synthase kinase 3 (GSK-3)

- Vascular endothelial growth factor receptor (VEGFR)

Table 1: Kinase Inhibition by Oxapium Derivatives

| Kinase Target | Inhibition Type | Reference |

|---|---|---|

| CDK1 | Competitive | |

| GSK-3 | Non-competitive | |

| VEGFR | Allosteric | |

| c-Src | Competitive |

Case Study : A study involving human cancer cell lines demonstrated that Oxapium derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was linked to the inhibition of CDK and GSK-3 pathways, which are crucial for cell cycle regulation and survival.

Anti-inflammatory Properties

Oxapium also displays notable anti-inflammatory effects. It has been reported to inhibit the activity of pro-inflammatory cytokines and enzymes such as lipoxygenase and cyclooxygenase.

Table 2: Anti-inflammatory Activity of Oxapium

| Activity Assessed | Result | Reference |

|---|---|---|

| IL-6 Inhibition | 70% reduction | |

| COX-2 Inhibition | IC50 = 25 µM | |

| Lipoxygenase Inhibition | IC50 = 30 µM |

Case Study : In a controlled trial involving animal models of arthritis, administration of Oxapium resulted in a significant decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.

Antimicrobial Activity

The antimicrobial potential of Oxapium has been explored against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented.

Table 3: Antimicrobial Efficacy of Oxapium

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL |

Case Study : A study conducted on infected wounds showed that topical application of Oxapium significantly reduced bacterial load compared to standard antibiotic treatments.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Oxapium Iodide’s purity and structural identity?

- Methodology :

- Infrared Spectroscopy (IR) : Compare dried Oxapium Iodide’s IR spectrum with reference standards using the paste method to confirm functional groups .

- Liquid Chromatography (LC) : Use a C18 column with UV detection at 254 nm, mobile phase of water-acetonitrile (1:1), and flow rate of 1 mL/min to assess related substances. Total impurities should not exceed 10% of the reference standard peak area .

- Melting Point Analysis : Confirm the compound’s purity via a narrow melting range (198–203°C) .

Q. How should researchers design experiments to validate Oxapium Iodide’s solubility and stability?

- Protocol :

- Solubility Testing : Dissolve 0.1 g in solvents (e.g., methanol, water, acetic acid) under controlled temperatures (20–30°C). Report solubility thresholds as mg/mL .

- Stability Studies : Perform accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor changes via LC or UV-Vis spectroscopy. Use lead standard solutions to quantify heavy metal contamination (<20 ppm) .

Q. What are the critical parameters for synthesizing Oxapium Iodide with high yield?

- Guidelines :

- Optimize reaction conditions (e.g., stoichiometry of precursors, solvent polarity, temperature) based on reproducibility tests.

- Validate purity post-synthesis using IR, LC, and titration methods (e.g., silver nitrate reaction for iodide confirmation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Oxapium Iodide?

- Strategy :

- Cross-Validation : Compare IR and LC results with independent techniques like NMR or mass spectrometry.

- Error Analysis : Investigate instrument calibration, sample preparation artifacts (e.g., moisture content), or matrix interference .

- Replicate Experiments : Conduct triplicate measurements under identical conditions to assess data consistency .

Q. What methodologies are recommended for studying Oxapium Iodide’s degradation products under stress conditions?

- Approach :

- Forced Degradation : Expose samples to acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis. Monitor degradation pathways via LC-MS to identify byproducts .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life stability at varying temperatures .

Q. How can computational models enhance the understanding of Oxapium Iodide’s molecular interactions?

- Framework :

- Docking Simulations : Predict binding affinity with biological targets (e.g., ion channels) using software like AutoDock or Schrödinger.

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships .

Data Integrity & Reproducibility

Q. What steps ensure reproducibility in Oxapium Iodide synthesis and analysis?

- Best Practices :

- Detailed Documentation : Record exact reagent grades, equipment models (e.g., column specifications for LC), and environmental conditions .

- Open Data : Share raw spectra, chromatograms, and titration curves in supplementary materials to enable independent verification .

Q. How should researchers address variability in biological assay results involving Oxapium Iodide?

- Mitigation :

- Standardize Assay Protocols : Use internal controls (e.g., reference compounds) and validate cell lines/microbial strains.

- Statistical Robustness : Apply ANOVA or t-tests to distinguish signal noise from true biological effects .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.